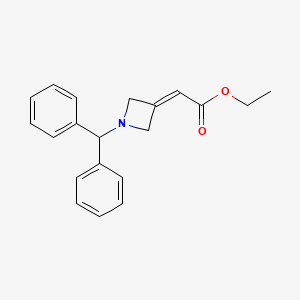
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
Vue d'ensemble
Description
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a chemical compound with the empirical formula C20H21NO2 and a molecular weight of 307.39 g/mol It is known for its unique structure, which includes an azetidine ring, a benzhydryl group, and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate typically involves the reaction of benzhydryl chloride with azetidine-3-one in the presence of a base, followed by esterification with ethyl acetate . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, where nucleophiles such as amines or thiols can replace the benzhydryl chloride.
Common Reagents and Conditions
- Reduction
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Activité Biologique
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a compound of interest due to its potential biological activities and therapeutic applications. This detailed article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C20H21NO
- Molecular Weight : 307.3854 g/mol
- CAS Number : 158602-32-5
- Melting Point : 84-85 °C
The compound features an azetidine ring, which is significant in its biological interactions. The benzhydryl group contributes to its unique chemical behavior, making it a candidate for various therapeutic explorations .
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways that lead to various pharmacological effects. The azetidine ring and the ester moiety are crucial in determining the compound's biological profile .
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor properties. Compounds with azetidine rings are often explored for their ability to inhibit cancer cell proliferation. The exact mechanisms remain under investigation, but potential pathways include apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have explored related compounds and their biological activities:
- Study on Azetidine Derivatives :
- Antimicrobial Testing :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 2-(oxetan-3-ylidene)acetate | Oxetane derivative | Antibacterial |
| N-Boc-azetidin-3-ylidene acetate | Boc-protected azetidine | Antitumor |
| Ethyl 2-(1-benzoylazetidin-3-ylidene)acetate | Benzoyl derivative | Cytotoxicity against cancer cells |
The comparative analysis illustrates that while this compound shares structural similarities with other biologically active compounds, its unique functional groups may confer distinct biological properties worth exploring further .
Propriétés
IUPAC Name |
ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,2,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAPMICLHEYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699840 | |
| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158602-32-5 | |
| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















